

# AZ-1355 solubility and formulation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZ-1355  |           |
| Cat. No.:            | B1662766 | Get Quote |

## **Application Notes and Protocols for AZ-1355**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZ-1355**, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a compound recognized for its dual lipid-lowering and anti-platelet aggregation properties.[1] This molecule holds potential for research in cardiovascular diseases, particularly in studies related to atherosclerosis and thrombosis. **AZ-1355** has been shown to reduce serum total cholesterol and triglycerides in animal models and to inhibit platelet aggregation by elevating the prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) ratio.[1] These application notes provide detailed information on the solubility, formulation, and experimental protocols for the use of **AZ-1355** in laboratory settings.

## **Physicochemical Properties and Solubility**

A clear understanding of **AZ-1355**'s physical and chemical characteristics is fundamental for its effective use in experiments.



| Property          | Data                                                                          | Reference    |
|-------------------|-------------------------------------------------------------------------------|--------------|
| Chemical Name     | Ethyl 10,11-dihydro-4-<br>methoxydibenz[b,f]-<br>(1,4)oxazepine-8-carboxylate | [1]          |
| CAS Number        | 75451-07-9                                                                    |              |
| Molecular Formula | C17H17NO4                                                                     | <del>-</del> |
| Molecular Weight  | 299.32 g/mol                                                                  | <del>-</del> |
| Solubility        | 10 mM in DMSO                                                                 | <del>-</del> |

## Mechanism of Action: Modulation of the PGI2/TXA2 Signaling Axis

**AZ-1355** exerts its anti-platelet effects by modulating the balance between two key signaling molecules: prostacyclin (PGI2) and thromboxane A2 (TXA2). These eicosanoids have opposing effects on platelet activation and vascular tone.

- Prostacyclin (PGI2) Pathway (Inhibitory): PGI2 is produced by endothelial cells and acts as a
  potent vasodilator and inhibitor of platelet aggregation. It binds to the prostacyclin receptor
  (IP receptor) on platelets, a G-protein coupled receptor (GPCR) that is coupled to a
  stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase,
  which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).
  Elevated cAMP levels inhibit platelet activation and aggregation.
- Thromboxane A2 (TXA2) Pathway (Activatory): TXA2 is synthesized by platelets and is a powerful vasoconstrictor and promoter of platelet aggregation. It binds to the thromboxane receptor (TP receptor), a GPCR coupled to a Gq protein. Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²+) from intracellular stores, and together with DAG, activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation are critical for platelet shape change, degranulation, and aggregation.



By increasing the PGI2/TXA2 ratio, **AZ-1355** is thought to shift the balance towards the inhibitory PGI2 pathway, leading to a reduction in platelet aggregation.



Click to download full resolution via product page

**Caption:** Opposing signaling pathways of PGI2 and TXA2 in platelets.

## **Experimental Protocols**In Vitro Platelet Aggregation Assay

This protocol describes a method to assess the effect of **AZ-1355** on platelet aggregation using light transmission aggregometry (LTA).

#### Materials:

- AZ-1355
- Dimethyl sulfoxide (DMSO)



- Human whole blood (collected in 3.2% or 3.8% sodium citrate tubes)
- Platelet agonists (e.g., Adenosine diphosphate (ADP), collagen, arachidonic acid)
- Phosphate-buffered saline (PBS)
- Light Transmission Aggregometer
- Centrifuge
- Pipettes and tips

#### Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
  - Collect fresh human whole blood in sodium citrate tubes.
  - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
  - Transfer the PRP to a new tube.
  - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).
  - Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10<sup>8</sup> platelets/mL) using PPP.
- Preparation of AZ-1355 Stock Solution:
  - Dissolve AZ-1355 in DMSO to prepare a 10 mM stock solution.
  - Prepare serial dilutions of the stock solution in DMSO or an appropriate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent effects.
- Platelet Aggregation Assay:



- Pre-warm the PRP and PPP samples to 37°C.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Add a small volume of the diluted AZ-1355 solution or vehicle control (DMSO) to a cuvette containing PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
- Add a platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

#### Data Analysis:

- Generate dose-response curves by plotting the percentage of aggregation inhibition against the concentration of AZ-1355.
- Calculate the IC<sub>50</sub> value, which is the concentration of **AZ-1355** that inhibits platelet aggregation by 50%.





Click to download full resolution via product page

Caption: Workflow for in vitro platelet aggregation assay.

## In Vivo Formulation and Administration for Rodent Models



**AZ-1355** has been evaluated in rodent models of hyperlipidemia.[1] The following provides a general guideline for formulation and administration. The exact vehicle and dosage should be optimized based on the specific experimental design and animal model.

#### Materials:

#### AZ-1355

- Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, polyethylene glycol (PEG) 400, or a mixture of solvents appropriate for oral or intraperitoneal administration)
- Rodents (e.g., Triton-treated hyperlipidemic mice or dietary hyperlipidemic rats)
- · Gavage needles or syringes for injection

#### Procedure:

- Formulation Preparation:
  - The choice of vehicle is critical for ensuring the solubility and bioavailability of AZ-1355.
     Due to its likely hydrophobic nature, a suspension or a solution in a co-solvent system may be necessary.
  - For a suspension in 0.5% CMC:
    - Weigh the required amount of AZ-1355.
    - Prepare a 0.5% (w/v) solution of CMC in sterile water.
    - Gradually add the AZ-1355 powder to the CMC solution while vortexing or sonicating to ensure a uniform suspension.
  - For a solution in a co-solvent system (e.g., DMSO/PEG400/Water):
    - Dissolve AZ-1355 in a minimal amount of DMSO.
    - Add PEG400 and then sterile water to the desired final volume and concentration. The ratio of solvents must be carefully determined to maintain solubility and minimize



toxicity.

#### Administration:

- The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental goals.
- The dosage of AZ-1355 should be determined from preliminary dose-ranging studies or based on literature values for similar compounds.
- For oral gavage, carefully administer the formulated AZ-1355 directly into the stomach of the animal using a gavage needle.
- For intraperitoneal injection, inject the formulation into the peritoneal cavity.
- A vehicle control group receiving the formulation without AZ-1355 is essential.
- · Monitoring and Endpoint Analysis:
  - Monitor the animals for any adverse effects.
  - At the end of the study period, collect blood and/or tissues for analysis of lipid levels (total cholesterol, triglycerides), platelet aggregation, or other relevant biomarkers.

### Conclusion

**AZ-1355** is a promising research compound with potential applications in the study of cardiovascular diseases. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is crucial to optimize experimental conditions and perform appropriate controls to ensure the validity and reproducibility of the results. Further investigation into the precise molecular targets and a more detailed in vivo characterization will be valuable for elucidating the full therapeutic potential of **AZ-1355**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ-1355 solubility and formulation for experiments].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1662766#az-1355-solubility-and-formulation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com